molecular formula C5H9N3 B095371 4-Ethyl-1H-imidazol-2-amine CAS No. 19552-53-5

4-Ethyl-1H-imidazol-2-amine

Cat. No. B095371
CAS RN: 19552-53-5
M. Wt: 111.15 g/mol
InChI Key: RFDQETHJZZCIIU-UHFFFAOYSA-N
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Description

4-Ethyl-1H-imidazol-2-amine is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are characterized by a five-membered ring consisting of three carbon atoms and two nitrogen atoms at non-adjacent positions. The ethyl group attached to the imidazole ring suggests that the compound has been modified to include an ethyl side chain, which can influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach is the one-pot, four-component reaction that allows for the creation of imidazo[2,1-b]thiazol-5-amine derivatives, which are structurally related to 4-Ethyl-1H-imidazol-2-amine . Although the specific synthesis of 4-Ethyl-1H-imidazol-2-amine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and a primary amine leads to the formation of 1-alkyl-4-imidazolecarboxylates, which shares the imidazole core with the compound of interest .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and reactivity. The presence of the imidazole ring implies a planar geometry and the potential for aromaticity, which can affect the electron distribution within the molecule. The substitution of the imidazole ring, such as the addition of an ethyl group, can further modify the electronic characteristics and steric hindrance, potentially influencing the reactivity of the compound .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the imidazole ring. The papers provided do not directly discuss the chemical reactions of 4-Ethyl-1H-imidazol-2-amine, but they do provide insight into the reactivity of related compounds. For example, the synthesis of imidazo[1,2-a]pyridin-2-one derivatives involves the reaction of oxazolones with pyridin-2-amine, indicating that imidazole compounds can engage in condensation reactions with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like 4-Ethyl-1H-imidazol-2-amine are influenced by their molecular structure. The imidazole ring contributes to the compound's polarity, solubility, and potential to form hydrogen bonds. The ethyl substitution may affect the compound's hydrophobicity and boiling point. While the provided papers do not directly report on the properties of 4-Ethyl-1H-imidazol-2-amine, they do describe the properties of similar compounds, suggesting that these imidazole derivatives generally have good yields and can be synthesized using eco-friendly approaches .

Scientific Research Applications

Chemical Synthesis and Polymer Modification

4-Ethyl-1H-imidazol-2-amine and its derivatives exhibit a high degree of reactivity and selectivity, making them valuable in the synthesis of multifunctional monomers and polymers. Their ability to undergo coupling reactions selectively with amines over alcohols, as demonstrated in the use of 2-[(1-imidazolyl)formyloxy]ethyl methacrylate (HEMA-Im), highlights their potential in the preparation of complex polymeric architectures with specific functionalities (Ranucci, Grigolini, & Ferruti, 2003).

Corrosion Inhibition

Imidazole derivatives such as 1-(2-ethylamino)-2-methylimidazoline have been studied for their effectiveness as corrosion inhibitors. Their ability to form a protective layer on metal surfaces in acidic environments is attributed to the presence of active sites in their molecular structure, primarily nitrogen atoms, and the planar geometry of the heterocyclic ring, which facilitates coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis of Heterocyclic Compounds

The compound is integral in the synthesis of various heterocyclic compounds such as 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles. These syntheses often involve multi-component condensation reactions and are used for generating compounds with potential applications in various scientific fields (Mehrabi, Alizadeh-bami, Meydani, & Besharat, 2021).

Complexation and Material Synthesis

Complexes involving imidazole derivatives, such as [2-(2-{Bis[2-(1H-imidazol-2-ylmethyleneamino)ethyl]amino}ethyliminomethyl)imidazolido]cobalt(III) bis(tetrafluoridoborate) monohydrate, showcase the versatility of these compounds in forming highly structured and potentially functional materials. The hexadentate chelation of the ligand with the metal center, forming a slightly distorted octahedral CoN(6) chromophore, is a testament to the structural complexity achievable with these compounds (Atria, Corsini, Talamilla, Garland, & Baggio, 2008).

Future Directions

The future directions in the field of imidazole research include further advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

5-ethyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDQETHJZZCIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473666
Record name 5-ETHYL-1H-IMIDAZOL-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1H-imidazol-2-amine

CAS RN

19552-53-5
Record name 5-ETHYL-1H-IMIDAZOL-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1H-imidazol-2-amine
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